molecular formula C12H22O2 B12660445 2-Methyloctyl acrylate CAS No. 93804-45-6

2-Methyloctyl acrylate

Cat. No.: B12660445
CAS No.: 93804-45-6
M. Wt: 198.30 g/mol
InChI Key: VISWPKGUIWDFQG-UHFFFAOYSA-N
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Description

2-Methyloctyl acrylate is an organic compound with the molecular formula C12H22O2. It is an ester formed from acrylic acid and 2-methyloctanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloctyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes are designed to optimize the reaction conditions and improve the yield of the product. For example, the reaction of (meth)acryloyl chloride with 2-methyloctanol in the presence of triethylamine in a tubular reactor can achieve high conversion rates and minimize the formation of unwanted side products .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloctyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyloctyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyloctyl acrylate primarily involves its ability to undergo polymerization and addition reactions. In polymerization, the acrylate group reacts with radical initiators to form long polymer chains. In thiol-acrylate reactions, the acrylate group reacts with thiols to form cross-linked networks. These reactions are facilitated by the presence of radical initiators or UV light, which generate reactive intermediates that drive the reactions forward .

Comparison with Similar Compounds

Uniqueness: 2-Methyloctyl acrylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of the methyl group on the octyl chain influences its reactivity and the properties of the resulting polymers. This makes it particularly useful in applications where specific adhesive and mechanical properties are required .

Properties

CAS No.

93804-45-6

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-methyloctyl prop-2-enoate

InChI

InChI=1S/C12H22O2/c1-4-6-7-8-9-11(3)10-14-12(13)5-2/h5,11H,2,4,6-10H2,1,3H3

InChI Key

VISWPKGUIWDFQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)COC(=O)C=C

Origin of Product

United States

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